Mollicellin J

Übersicht

Beschreibung

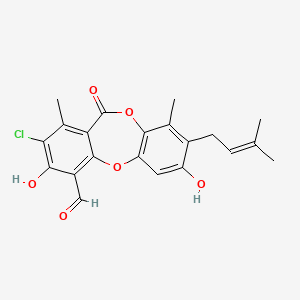

Mollicellin J is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by a chloro group at position 2, hydroxy groups at position 3 and 7, methyl group at positions 1 and 9, a prenyl group at position 8, an oxo group at position 11 and a formyl group at position 4. Isolated from Chaetomium brasiliense it exhibits cytotoxic activity. It has a role as an antimalarial and an antineoplastic agent. It is an aldehyde, a member of depsidones, an organic heterotricyclic compound, a polyphenol and an organochlorine compound.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Mollicellin J has been evaluated for its antibacterial properties against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Key Findings:

- IC50 Values :

- Against S. aureus ATCC29213: 5.14 µg/mL

- Against S. aureus N50 (MRSA): 6.21 µg/mL

- Other Strains Tested : No notable activity was observed against Gram-negative bacteria in the same study .

Cytotoxic Activity

This compound has also shown promising cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent.

Key Findings:

- Cell Lines Tested : HepG2 and HeLa

- IC50 Values :

- HepG2: 29.1 µg/mL

- HeLa: 23.3 µg/mL

- Compared to other compounds from the same family, this compound exhibited moderate cytotoxicity, suggesting its potential for further development in cancer therapeutics .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds isolated from Chaetomium sp.

| Compound | Type | Activity Type | Cell Line/Tested Strain | IC50/Other Values |

|---|---|---|---|---|

| This compound | Depsidone | Antibacterial | S. aureus ATCC29213 | 5.14 µg/mL |

| Cytotoxic | HepG2 | 29.1 µg/mL | ||

| Cytotoxic | HeLa | 23.3 µg/mL | ||

| Mollicellin H | Depsidone | Antibacterial | S. aureus ATCC29213 | 6.83 µg/mL |

| Cytotoxic | HepG2 | 6.83 µg/mL |

Future Research Directions

Given the promising results associated with this compound, future research should focus on:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To understand how this compound interacts with cellular targets.

- Formulation Development : To enhance bioavailability and therapeutic index.

Analyse Chemischer Reaktionen

Hydrolysis of Lactone/Ester Bonds

Depside bonds in related compounds (e.g., Mollicellin G) hydrolyze in aqueous alkaline conditions to yield carboxylic acids and phenolic derivatives. For example:

Reaction conditions (pH, temperature) critically influence product distribution .

Oxidative Modifications

-

Quinone formation : Oxidation of catechol moieties (e.g., in Mollicellin H) generates quinones, altering redox activity.

-

Side-chain oxidation : Prenyl groups may oxidize to epoxides or diols, as observed in Mollicellin O .

Cyclization Reactions

Prenyl side chains in Mollicellins P and Q undergo intramolecular cyclization to form dihydropyran or pyran rings, mediated by acid catalysts or thermal conditions .

Hypothetical Reactivity of Mollicellin J

Assuming this compound shares structural features with characterized mollicellins (e.g., hydroxyls, lactones, prenyl groups), its reactivity may include:

| Reaction Type | Expected Products | Conditions |

|---|---|---|

| Lactone hydrolysis | Dicarboxylic acid derivatives | Basic aqueous media (pH >10) |

| Methylation | Methoxy-substituted depsidones | CH₃I, K₂CO₃, DMF |

| Prenyl oxidation | Epoxides or hydroxylated side chains | mCPBA, H₂O₂, or enzymatic |

| Radical scavenging | Stabilized phenolic radicals | DPPH/ABTS assays |

Research Gaps and Limitations

-

No experimental data for this compound’s synthesis, degradation, or functionalization were found in the provided sources.

-

The third source discusses depsidone biosynthesis via oxidative coupling but does not reference this compound .

-

PubChem’s entry for Mollicellin E confirms antimalarial activity but offers no reaction insights .

Recommendations for Future Studies

Eigenschaften

IUPAC Name |

8-chloro-2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7-8,24-25H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSQSZYYPUIJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)C=O)O)Cl)C)O)CC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106758 | |

| Record name | 2-Chloro-3,7-dihydroxy-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016605-31-4 | |

| Record name | 2-Chloro-3,7-dihydroxy-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016605-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mollicellin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016605314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3,7-dihydroxy-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLLICELLIN J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565OPL9D55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.